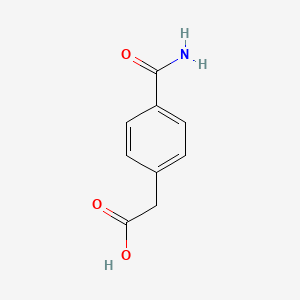

2-(4-Carbamoylphenyl)acetic acid

描述

Structure

3D Structure

属性

IUPAC Name |

2-(4-carbamoylphenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c10-9(13)7-3-1-6(2-4-7)5-8(11)12/h1-4H,5H2,(H2,10,13)(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGWAEKSJTSFZSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401294658 | |

| Record name | 4-(Aminocarbonyl)benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401294658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2393-28-4 | |

| Record name | 4-(Aminocarbonyl)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2393-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Aminocarbonyl)benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401294658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-carbamoylphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 4 Carbamoylphenyl Acetic Acid and Its Analogs

Conventional Synthetic Routes and Strategies

Conventional methods for synthesizing 2-(4-carbamoylphenyl)acetic acid often involve multi-step processes starting from readily available precursors. These routes are well-established and provide reliable access to the target compound, though they may involve harsh reaction conditions or the use of hazardous reagents.

Precursor Identification and Derivation

The synthesis of this compound typically begins with precursors that already contain the phenylacetic acid or a related scaffold. A common strategy involves the modification of a functional group on the phenyl ring to introduce the carbamoyl (B1232498) group.

One established route starts from 4-hydroxyphenylacetic acid. This precursor is first converted to 4-benzyloxybenzyl chloride by reaction with formaldehyde (B43269) and hydrogen chloride. The resulting chloride is then reacted with an alkali metal cyanide to form 4-benzyloxyphenylacetonitrile. Subsequent hydrolysis of the nitrile group under acidic conditions yields 4-hydroxyphenylacetic acid. google.com

Another approach utilizes p-hydroxymandelic acid, which is synthesized from the condensation reaction of phenol (B47542) and glyoxylic acid. The p-hydroxymandelic acid is then reduced to p-hydroxyphenylacetic acid. google.com However, this method has been reported to have a low yield of 17%. google.com

A different strategy employs m-bromophenol and glyoxylic acid as starting materials. These compounds undergo a condensation reaction and acidification to produce p-hydroxy-o-bromomandelic acid. This intermediate is then reduced to yield p-hydroxy-o-bromophenylacetic acid. google.com

The table below summarizes some of the common precursors and their transformation into key intermediates for the synthesis of this compound analogs.

| Precursor | Intermediate | Reagents and Conditions |

| Benzyl (B1604629) phenyl ether | 4-Benzyloxybenzyl chloride | Formaldehyde, Hydrogen chloride google.com |

| 4-Benzyloxybenzyl chloride | 4-Benzyloxyphenylacetonitrile | Alkali metal cyanide google.com |

| Phenol | p-Hydroxymandelic acid | Glyoxylic acid (condensation) google.com |

| m-Bromophenol | p-Hydroxy-o-bromomandelic acid | Glyoxylic acid (condensation, acidification) google.com |

| p-Hydroxy-o-bromomandelic acid | p-Hydroxy-o-bromophenylacetic acid | Reduction google.com |

Reaction Conditions Optimization and Yield Analysis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Studies have explored various parameters, including temperature, catalysts, and solvent systems.

For instance, in the synthesis of 2-[(3,4,5-triphenyl)phenyl]acetamide, a related analog, refluxing in a 33% solution of HBr in acetic acid for 6 hours resulted in a 71% yield. mdpi.com The hydrolysis of the acetamide (B32628) to the corresponding carboxylic acid using titanium chloride and concentrated HCl in a dioxane/water mixture at reflux for 2 hours yielded 85% of the final product. mdpi.com

In another example, the synthesis of 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid was achieved with a 68% yield through a one-pot telescopic process. mdpi.com This involved an initial reaction in acetonitrile (B52724) at reflux for 1 hour, followed by intramolecular cyclization in refluxing acetic acid for 1 hour. mdpi.com

The synthesis of 2-[(4-acetylphenyl)carbamoyl]phenyl acetate (B1210297), another analog, was carried out by reacting 4'-aminoacetophenone (B505616) with 2-(chlorocarbonyl)phenyl acetate in dichloromethane (B109758) in the presence of triethylamine (B128534) at room temperature for 6 hours. iucr.org

The following table presents a summary of reaction conditions and yields for the synthesis of analogs of this compound.

| Target Compound Analog | Reaction Conditions | Yield | Reference |

| 2-[(3,4,5-Triphenyl)phenyl]acetamide | Reflux in 33% HBr in acetic acid, 6h | 71% | mdpi.com |

| 2-[(3,4,5-Triphenyl)phenyl]acetic Acid | Titanium chloride, conc. HCl, dioxane/water, reflux, 2h | 85% | mdpi.com |

| 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid | MeCN, reflux, 1h; then AcOH, reflux, 1h | 68% | mdpi.com |

| 2-[(4-Acetylphenyl)carbamoyl]phenyl acetate | CH2Cl2, triethylamine, room temperature, 6h | Not specified | iucr.org |

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. Green chemistry principles are being applied to the synthesis of this compound and its analogs to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Catalyst Development for Sustainable Production

The development of efficient and recyclable catalysts is a cornerstone of green chemistry. In the context of acetic acid synthesis, various catalysts have been investigated to promote cleaner reactions.

For example, boric acid has been shown to be an effective catalyst for the selective production of acetic acid from woody biomass through fast pyrolysis. mdpi.com It can reduce the degradation temperature and increase the yield of acetic acid. mdpi.com Studies have shown that boric acid treatment can increase the acetic acid content by about 6 times compared to untreated biomass. mdpi.com

In the synthesis of adipic acid, a related dicarboxylic acid, a green route utilizes a platinum catalyst for the reduction of cis-muconic acid, which is derived from glucose. youtube.com This catalytic approach improves the reaction rate and offers a more sustainable alternative to conventional methods. youtube.com

Solvent-Free or Environmentally Benign Reaction Systems

Replacing hazardous organic solvents with greener alternatives or developing solvent-free reaction conditions is another key aspect of green chemistry.

An eco-friendly, aqueous approach has been reported for the synthesis of imidazole-based pyrimidine (B1678525) hybrids, which are structurally related to the target compound. nih.gov This method utilizes water as the solvent and involves microwave irradiation at 90°C for a short duration of 5-10 minutes, leading to the formation of the desired products. nih.gov

The synthesis of adipic acid from glucose is another example that often employs water as a solvent, highlighting the shift towards more environmentally benign reaction media. youtube.com

The following table summarizes some green chemistry approaches applied to the synthesis of related compounds.

| Green Chemistry Approach | Catalyst/Solvent System | Application | Reference |

| Catalysis | Boric Acid | Selective production of acetic acid from biomass | mdpi.com |

| Catalysis | Platinum | Reduction of cis-muconic acid to adipic acid | youtube.com |

| Benign Solvent | Water | Synthesis of imidazole-based pyrimidine hybrids | nih.gov |

| Benign Solvent | Water | Synthesis of adipic acid from glucose | youtube.com |

Computational Chemistry and Theoretical Investigations of 2 4 Carbamoylphenyl Acetic Acid

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and reactivity of molecules. By approximating the many-electron wavefunction in terms of the electron density, DFT provides a computationally tractable approach to understanding molecular properties. For 2-(4-Carbamoylphenyl)acetic acid, DFT studies offer valuable insights into its geometry, electronic characteristics, and potential for chemical interactions.

Geometry Optimization and Electronic Structure Calculations

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, this involves finding the minimum energy conformation by calculating the forces on each atom and adjusting their positions until these forces are negligible. These calculations are often performed using a specific combination of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) that provides a good balance between accuracy and computational cost. nih.gov

Once the optimized geometry is obtained, various electronic properties can be calculated. These properties are crucial for understanding the molecule's behavior. The optimized structure of this compound belongs to the C_s point group symmetry due to the presence of a methoxy (B1213986) acid chain, a methyl group, and a chlorine entity in different dimensional planes. pulsus.com The structural parameters, including bond lengths and bond angles, provide a detailed picture of the molecular framework. For instance, in acetic acid, the methyl carbon exhibits a tetrahedral geometry, while the carboxylic acid carbon has a trigonal planar arrangement. brainly.comyoutube.com Similar principles would apply to the substituted phenylacetic acid derivative.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. nih.gov

A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability. researchgate.netresearchgate.net For this compound, the HOMO and LUMO energies, and consequently the energy gap, can be calculated using DFT. These values provide a quantitative measure of the molecule's propensity to engage in chemical reactions. For a related compound, 2-(4-Cyanophenylamino)acetic acid, the calculated HOMO-LUMO energies were found to be -6.2056 eV and -1.2901 eV, respectively, indicating charge transfer within the molecule. nih.gov The presence of the electron-withdrawing carbamoyl (B1232498) group is expected to influence the electronic properties and reactivity of the parent compound. researchgate.net

Table 1: Frontier Molecular Orbital Properties

| Property | Value |

|---|---|

| HOMO Energy (EHOMO) | Value |

| LUMO Energy (ELUMO) | Value |

| HOMO-LUMO Energy Gap (Egap) | Value |

| Ionization Potential (I) | Value |

| Electron Affinity (A) | Value |

| Global Hardness (η) | Value |

| Chemical Potential (μ) | Value |

| Global Electrophilicity Index (ω) | Value |

(Note: Specific values for this compound would require dedicated DFT calculations and are represented here as placeholders.)

Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool used to study intramolecular and intermolecular bonding and interactions between bonds, providing insights into charge transfer or delocalization within a molecule. nih.govuni-muenchen.deresearchgate.net The NBO method transforms the complex many-electron wavefunction into a set of localized one-center (lone pairs) and two-center (bonds) Lewis-type structures. uni-muenchen.de This analysis allows for the examination of interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The energetic significance of these interactions is estimated using second-order perturbation theory. uni-muenchen.dewisc.edu

The stabilization energy, E(2), associated with the delocalization from a donor NBO (i) to an acceptor NBO (j) is a key output of NBO analysis. researchgate.net A larger E(2) value indicates a more significant interaction and greater charge delocalization. For this compound, NBO analysis can identify the key donor-acceptor interactions that contribute to its stability and electronic properties. This can include interactions involving the lone pairs on the oxygen and nitrogen atoms of the carbamoyl and carboxylic acid groups, as well as the π-orbitals of the phenyl ring.

Table 2: Selected NBO Analysis Results for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| Example: LP(1) N | Example: π*(C=O) | Value |

| Example: π(C=C) | Example: π*(C=C) | Value |

| Example: LP(2) O | Example: σ*(C-H) | Value |

(Note: The specific donor-acceptor interactions and their corresponding stabilization energies for this compound would be determined from NBO calculations.)

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP surface displays the electrostatic potential at different points on the electron density surface of the molecule. Different colors are used to represent different potential values, with red typically indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For this compound, the MEP map would highlight the electronegative oxygen and nitrogen atoms of the carbamoyl and carboxylic acid groups as regions of high negative potential. Conversely, the hydrogen atoms of the carboxylic acid and amide groups would likely be regions of positive potential. This visual representation provides an intuitive understanding of where the molecule is most likely to interact with other charged or polar species.

Fukui Functions for Reactivity Prediction

Fukui functions are local reactivity descriptors derived from conceptual DFT that help to identify the most reactive sites within a molecule. researchgate.netchemrxiv.org They quantify the change in electron density at a particular point in the molecule when an electron is added or removed. There are three main types of Fukui functions:

f+(r): for nucleophilic attack (addition of an electron)

f-(r): for electrophilic attack (removal of an electron)

f0(r): for radical attack

By calculating the condensed Fukui functions for each atom in this compound, it is possible to pinpoint the specific atoms that are most susceptible to different types of chemical reactions. researchgate.net For instance, atoms with a high value of f+(r) are likely to be the sites of nucleophilic attack, while those with a high value of f-(r) are prone to electrophilic attack. scispace.com This information is invaluable for predicting the regioselectivity of chemical reactions involving this compound.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

While DFT calculations provide detailed information about the static properties of a molecule at its minimum energy geometry, molecular dynamics (MD) simulations offer a way to explore the dynamic behavior and conformational landscape of a molecule over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of molecular motions and conformational changes at an atomistic level. nih.gov

Molecular Docking Studies on Potential Target Receptors (In Silico)

Molecular docking simulations are a cornerstone of computational drug discovery, offering a means to predict the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex. This section would typically detail the results of such studies on this compound. However, a thorough search of scientific databases reveals a lack of specific studies that have performed molecular docking of this compound with any potential target receptors.

Binding Mode Prediction and Interaction Analysis

In the absence of specific research, it is not possible to present a detailed analysis of the binding mode of this compound with any particular protein. A typical analysis would involve identifying the key amino acid residues within the protein's binding site that interact with the ligand. These interactions often include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking. The carbamoyl and acetic acid moieties of the compound would be expected to play a significant role in forming hydrogen bonds, while the phenyl ring could engage in hydrophobic and pi-stacking interactions.

Ligand-Protein Interaction Energetics

The energetics of ligand-protein interactions are crucial for understanding the stability of the complex and for predicting the compound's potency. Docking programs calculate scoring functions to estimate the binding free energy, which is a key indicator of binding affinity. Lower, more negative scores generally suggest a more favorable binding interaction. Without specific docking studies, no data on the binding energies or other energetic parameters for the interaction of this compound with any protein target can be provided.

Chemical Reactivity and Derivatization Strategies for 2 4 Carbamoylphenyl Acetic Acid

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety is a primary site for derivatization, readily undergoing a variety of well-established transformations.

One of the most common reactions is esterification , where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester. This reaction, known as Fischer esterification, is an equilibrium process that can be driven to completion by removing water or using an excess of the alcohol masterorganicchemistry.comlibretexts.orgyoutube.comyoutube.comorganic-chemistry.org. For instance, the reaction of 2-(4-Carbamoylphenyl)acetic acid with ethanol (B145695) in the presence of sulfuric acid would yield ethyl 2-(4-carbamoylphenyl)acetate.

Another important transformation is the conversion to acyl chlorides . Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are effective for this purpose, replacing the hydroxyl group of the carboxylic acid with a chlorine atom fishersci.co.ukchemguide.co.uk. The resulting acyl chloride is a highly reactive intermediate that can be used to synthesize a variety of other derivatives, including amides and esters.

Furthermore, the carboxylic acid can be converted into amides by reaction with amines. This can be achieved by first converting the carboxylic acid to a more reactive species like an acyl chloride or by using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) fishersci.co.uklibretexts.org. The direct reaction between the carboxylic acid and an amine is also possible but often requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt chemguide.co.uklibretexts.orgyoutube.comkhanacademy.org.

The carboxylic acid group can also undergo reduction to a primary alcohol. However, this transformation requires strong reducing agents like lithium aluminum hydride (LiAlH₄), as milder reagents are generally ineffective. It is important to note that LiAlH₄ will also reduce the amide group. More selective reagents might be employed to achieve the specific reduction of the carboxylic acid in the presence of the amide nih.gov.

| Transformation | Reagents and Conditions | Product |

| Esterification | Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄), Heat | Ester (e.g., Ethyl 2-(4-carbamoylphenyl)acetate) |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Acyl Chloride (2-(4-Carbamoylphenyl)acetyl chloride) |

| Amide Formation | Amine, Coupling Agent (e.g., DCC) or via Acyl Chloride | N-Substituted Amide |

| Reduction to Alcohol | Strong Reducing Agent (e.g., LiAlH₄) | Primary Alcohol (2-(4-Carbamoylphenyl)ethanol) |

Amide Functional Group Reactivity

The amide functional group in this compound is generally less reactive than the carboxylic acid. However, it can still participate in several important chemical transformations.

Hydrolysis of the amide group can occur under acidic or basic conditions to yield the corresponding carboxylic acid, in this case, 4-carboxyphenylacetic acid nih.govlibretexts.orgyoutube.comrsc.orgmasterorganicchemistry.com. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water youtube.com. Basic hydrolysis proceeds through the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon libretexts.org. These reactions typically require heating to proceed at a reasonable rate libretexts.orgmasterorganicchemistry.com.

The amide can also be reduced to an amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the amide to a primary amine, which in this case would be 2-(4-(aminomethyl)phenyl)acetic acid researchgate.netorganic-chemistry.orgmdpi.com. It is important to consider that LiAlH₄ will also reduce the carboxylic acid group.

Dehydration of the primary amide can lead to the formation of a nitrile . This transformation is typically achieved using dehydrating agents such as thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or oxalyl chloride.

| Transformation | Reagents and Conditions | Product |

| Hydrolysis | Acid (e.g., H₂SO₄) or Base (e.g., NaOH), Heat | Carboxylic Acid (4-Carboxyphenylacetic acid) |

| Reduction to Amine | Strong Reducing Agent (e.g., LiAlH₄) | Primary Amine (2-(4-(Aminomethyl)phenyl)acetic acid) |

| Dehydration to Nitrile | Dehydrating Agent (e.g., SOCl₂, P₂O₅) | Nitrile (2-(4-Cyanophenyl)acetic acid) |

Aromatic Ring Modifications and Substitutions

The benzene (B151609) ring in this compound is susceptible to electrophilic aromatic substitution reactions. The reactivity and regioselectivity of these substitutions are influenced by the two existing substituents: the acetic acid group and the carbamoyl (B1232498) group.

Both the -CH₂COOH and the -CONH₂ groups are electron-withdrawing and act as deactivating groups , making the aromatic ring less reactive towards electrophiles than benzene. Furthermore, both of these groups are meta-directing . Therefore, electrophilic substitution reactions such as nitration, halogenation, and sulfonation are expected to occur at the positions meta to both the acetic acid and carbamoyl groups (i.e., the 3- and 5-positions of the phenyl ring).

For example, nitration of this compound with a mixture of nitric acid and sulfuric acid would be expected to yield 2-(4-Carbamoyl-3-nitrophenyl)acetic acid and 2-(4-Carbamoyl-5-nitrophenyl)acetic acid as the major products orgsyn.orgslideshare.net.

Similarly, halogenation with a halogen (e.g., Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) would lead to the corresponding meta-substituted bromo-derivatives mt.commasterorganicchemistry.comwikipedia.orgnih.govpressbooks.pub.

| Reaction | Reagents and Conditions | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 2-(4-Carbamoyl-3-nitrophenyl)acetic acid and 2-(4-Carbamoyl-5-nitrophenyl)acetic acid |

| Bromination | Br₂, FeBr₃ | 2-(3-Bromo-4-carbamoylphenyl)acetic acid and 2-(5-Bromo-4-carbamoylphenyl)acetic acid |

| Sulfonation | Fuming H₂SO₄ | 2-(4-Carbamoyl-3-sulfophenyl)acetic acid and 2-(4-Carbamoyl-5-sulfophenyl)acetic acid |

Synthesis of Novel Derivatives of this compound

The diverse reactivity of its functional groups makes this compound a valuable starting material for the synthesis of a wide array of novel derivatives with potential applications in medicinal chemistry and materials science.

One key strategy involves the modification of the carboxylic acid group to create libraries of esters and amides. For instance, a variety of esters can be synthesized by reacting the parent acid with different alcohols under Fischer esterification conditions. Similarly, coupling with a range of primary and secondary amines can generate a diverse set of N-substituted amides.

Another approach focuses on utilizing the reactivity of the aromatic ring. For example, after nitration, the nitro group can be reduced to an amine, which can then be further functionalized. This opens up possibilities for the synthesis of bicyclic and more complex heterocyclic systems.

Furthermore, the existing functional groups can be used as handles for the construction of more complex molecules. For instance, the carboxylic acid can be used as a building block in multi-step syntheses to introduce the 2-(4-carbamoylphenyl)acetyl moiety into larger molecular frameworks mdpi.com.

The synthesis of heterocyclic derivatives is another important derivatization strategy. For example, the carboxylic acid and amide functionalities can be utilized in condensation reactions with appropriate bifunctional reagents to form various heterocyclic rings, such as oxadiazoles, thiazoles, or pyrimidines uobaghdad.edu.iqresearchgate.netamazonaws.comdoaj.org.

| Derivative Class | Synthetic Strategy | Potential Reagents/Conditions |

| Esters | Fischer Esterification | Various alcohols, acid catalyst |

| N-Substituted Amides | Amide coupling | Various amines, coupling agents (DCC, etc.) |

| Amino-derivatives | Nitration followed by reduction | HNO₃/H₂SO₄ then H₂/Pd or Sn/HCl |

| Heterocyclic compounds | Cyclocondensation reactions | Bifunctional reagents (e.g., hydrazines, thioureas) |

Academic Applications of 2 4 Carbamoylphenyl Acetic Acid in Material Science and Intermediates

Role as a Synthetic Intermediate for Complex Organic Compounds

2-(4-Carbamoylphenyl)acetic acid is a valuable building block in multi-step organic synthesis. Its primary role documented in the scientific literature is as a key intermediate in the preparation of more complex pharmaceutical compounds. The bifunctional nature of the molecule, featuring both a carboxylic acid group and a primary amide attached to a phenyl ring, allows for a variety of chemical transformations.

A significant application of this compound is in the synthesis of Laropiprant (MK-0524). acs.orgnih.gov Laropiprant is a selective prostaglandin (B15479496) D2 receptor (DP1) antagonist designed to reduce the flushing side effect associated with niacin-based treatments for dyslipidemia. nih.govwikipedia.org In the synthesis of Laropiprant, this compound serves as a precursor fragment that is incorporated into the final, more complex molecular structure. soci.org The synthetic routes to drugs like Laropiprant often involve multiple, carefully planned steps where intermediates like this compound are used to construct the final active pharmaceutical ingredient. soci.orgmdpi.com

Supramolecular Chemistry Investigations Involving this compound

The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. The functional groups present in this compound—a carboxylic acid, an amide, and an aromatic ring—make it a molecule of interest for studies in this area.

Host-Guest Chemistry and Inclusion Compound Formation

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. While the structural features of this compound could theoretically allow it to act as a guest in various host systems (such as cyclodextrins or calixarenes), specific research detailing its behavior in forming such inclusion compounds is not extensively documented in publicly available literature.

Self-Assembly and Supramolecular Architecture Design

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. Molecules like this compound, with their capacity for directional hydrogen bonding, are prime candidates for forming predictable supramolecular architectures such as tapes, sheets, or more complex networks. However, detailed studies focusing on the specific self-assembly pathways and resulting supramolecular structures of this compound are not widely reported.

Crystal Engineering and Non-Covalent Interactions

The primary functional groups of the molecule are key contributors to the stability of its crystal lattice. X-ray crystallography studies can resolve the precise molecular geometry and map the network of hydrogen bonds. The most significant interactions include:

Carboxylic Acid Dimerization: The carboxylic acid groups can form robust, centrosymmetric dimers through a pair of O—H···O hydrogen bonds. This specific interaction is known as a supramolecular synthon, often forming a characteristic ring motif designated as R₂²(8) in graph-set notation.

Amide-Based Hydrogen Bonding: The primary amide group (–CONH₂) is an excellent hydrogen bond donor (via the N-H protons) and acceptor (via the carbonyl oxygen). This allows for the formation of extended chains or sheets, linking molecules together. For instance, amide groups can form catemeric chains or dimerize with other amide or carboxylic acid groups.

These non-covalent forces work in concert to create a stable, three-dimensional crystalline solid.

Table 1: Potential Non-Covalent Interactions in Crystalline this compound

| Interaction Type | Participating Groups | Description | Role in Crystal Packing |

|---|---|---|---|

| Hydrogen Bonding (Dimer) | Carboxylic Acid (–COOH) | Two molecules form a cyclic dimer via O—H···O hydrogen bonds, creating a stable R₂²(8) ring motif. | Forms a primary, highly predictable and stable structural unit. |

| Hydrogen Bonding (Chain/Sheet) | Amide (–CONH₂) | The N-H protons act as donors and the C=O oxygen acts as an acceptor, linking molecules into extended 1D or 2D networks. | Connects the primary carboxylic acid dimers into higher-order structures. |

| Hydrogen Bonding (Mixed) | Carboxylic Acid and Amide | The carboxylic acid can donate a proton to the amide oxygen, or the amide can donate a proton to the carboxylic acid oxygen. | Provides additional cross-linking and stability to the supramolecular assembly. |

| π-π Stacking | Phenyl Ring | Face-to-face or offset stacking of the aromatic rings. | Contributes to the cohesive energy and dense packing of the crystal structure. |

Potential in Polymer Science Applications

Due to the presence of two reactive functional groups (a carboxylic acid and an amide), this compound theoretically has the potential to be used as a monomer in the synthesis of certain types of polymers, such as polyamides or polyesters, through polycondensation reactions. The carboxylic acid could react with an amine or alcohol, while the amide group could potentially be hydrolyzed or otherwise modified to participate in polymerization.

However, despite this theoretical potential, the use of this compound as a monomer or functional additive in polymer science is not a well-documented area of research in the available academic and patent literature. Its primary established role remains that of a synthetic intermediate for small organic molecules.

Analytical Method Development and Validation for 2 4 Carbamoylphenyl Acetic Acid

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like 2-(4-Carbamoylphenyl)acetic acid. Its versatility allows for the development of methods to separate, identify, and quantify the compound and its related substances.

Reverse Phase HPLC Method Development

Reverse-phase HPLC (RP-HPLC) is the most common mode of HPLC used for the analysis of this compound due to its suitability for separating moderately polar compounds. The development of a robust RP-HPLC method involves the careful selection and optimization of several key parameters to achieve the desired separation and sensitivity.

A typical RP-HPLC method for a compound structurally similar to this compound might utilize a C18 column, which provides a non-polar stationary phase. For instance, a study on a related propanoic acid derivative successfully achieved baseline resolution using a J'sphere-ODS-H80 column (150 mm × 4.6 mm, 4 μm). nih.gov The mobile phase composition is critical for achieving good separation. A common approach involves a gradient or isocratic elution using a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. pensoft.netchemrevlett.com For example, a mobile phase consisting of 0.05% trifluoroacetic acid in a water-acetonitrile mixture (85:15, v/v) has been used effectively. nih.gov The pH of the aqueous phase is also a critical parameter, particularly for acidic compounds like this compound, as it influences the ionization state and, consequently, the retention time of the analyte. A phosphate (B84403) buffer with a pH of 3.0 has been used in the analysis of a similar pyrrol-1-yl)propanoic acid derivative. pensoft.net

Other important parameters that are optimized during method development include the flow rate, column temperature, and detection wavelength. A flow rate of 1.0 mL/min is common. nih.govpensoft.net The column temperature is often maintained at a constant value, for example, 30°C, to ensure reproducibility. pensoft.net UV detection is typically employed, with the wavelength selected to maximize the absorbance of this compound, such as 225 nm or 228 nm. nih.govpensoft.net The injection volume is also standardized, often at 20 µl. pensoft.netchemrevlett.com

Method Validation Parameters (Specificity, Linearity, Accuracy, Precision, Robustness)

Once an HPLC method is developed, it must be validated to ensure it is suitable for its intended purpose. Method validation is performed according to guidelines from the International Council for Harmonisation (ICH). nih.gov The key validation parameters include specificity, linearity, accuracy, precision, and robustness.

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov This is typically demonstrated by showing that there are no interfering peaks at the retention time of the analyte in blank and placebo samples.

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. youtube.com This is determined by preparing a series of standard solutions of this compound at different concentrations and plotting the peak area response against the concentration. The linearity is typically evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.999. nih.govresearchgate.net For example, a validated method for a related compound demonstrated linearity over a concentration range of 0.5 to 3 μg/ml with a correlation coefficient of 0.999. nih.gov

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by performing recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is calculated. The acceptance criteria for accuracy are typically between 98% and 102% recovery. researchgate.net

Precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The acceptance criterion for precision is typically an RSD of less than 2%. researchgate.netresearchgate.net A validated method for a similar compound reported intra-day and inter-day precision with coefficients of variation between 0.22% and 0.52% and 0.20% and 0.61%, respectively. nih.gov

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. researchgate.net This can be assessed by making small changes to parameters such as mobile phase composition, pH, flow rate, and column temperature and observing the effect on the results. The RSD of the results under these varied conditions should remain within acceptable limits, typically < 2%. researchgate.net

Table 1: Typical HPLC Method Validation Parameters and Acceptance Criteria

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity | Ability to measure the analyte in the presence of interferences. | No interfering peaks at the analyte's retention time. |

| Linearity | Proportionality of the signal to the analyte concentration. | Correlation coefficient (r²) ≥ 0.999 |

| Accuracy | Closeness of the measured value to the true value. | Recovery of 98-102% |

| Precision | Closeness of agreement between repeated measurements. | Relative Standard Deviation (RSD) < 2% |

| Robustness | Insensitivity to small, deliberate changes in method parameters. | RSD < 2% under varied conditions |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. While this compound itself may require derivatization to increase its volatility for GC analysis, GC-MS is an excellent tool for identifying and quantifying volatile organic impurities that may be present in the sample. chromatographyonline.com

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. nih.gov A capillary column, such as one with a 100% dimethylpolysiloxane stationary phase, is often used. nih.gov The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern for each compound, which acts as a "fingerprint" for identification. nih.gov

For purity analysis, the area of the main peak corresponding to the derivatized this compound is compared to the total area of all peaks in the chromatogram. The identification of impurities is achieved by comparing their mass spectra with reference spectra in a database. For instance, in the analysis of similar compounds, GC-MS has been used to identify impurities such as methyl acetate (B1210297) and ethyl acetate. nih.gov The instrument conditions, including the oven temperature program, carrier gas flow rate, and mass spectrometer settings, are optimized to achieve good separation and sensitivity. nih.gov

Biological Activity Investigations in Vitro Mechanisms and Enzyme Inhibition Mechanisms

Exploration of In Vitro Biological Mechanisms

The in vitro biological activity of 2-(4-Carbamoylphenyl)acetic acid is understood through its interaction with the kynurenine (B1673888) pathway, a primary route for the catabolism of the essential amino acid tryptophan.

Investigations into this compound focus on its role as an inhibitor of Kynurenine 3-monooxygenase (KMO), a pivotal enzyme in the kynurenine pathway (KP). selleckchem.commedkoo.com The KP is responsible for generating cellular energy and catabolizing tryptophan, but under inflammatory conditions, its dysregulation can lead to the overproduction of harmful metabolites. selleckchem.com

KMO is strategically located at a branching point of this pathway. It converts L-kynurenine into 3-hydroxykynurenine (3-HK). tocris.com The inhibition of KMO by compounds such as this compound is a key therapeutic strategy. By blocking this step, the metabolic flux is diverted away from the production of downstream neurotoxic metabolites, including 3-HK and quinolinic acid (QUIN). selleckchem.com Concurrently, this inhibition leads to an accumulation of L-kynurenine, which is then increasingly converted by another enzyme, kynurenine aminotransferase (KAT), into kynurenic acid (KYNA), a metabolite known for its neuroprotective properties. selleckchem.comapexbt.com This modulation—decreasing neurotoxins while increasing neuroprotectants—is the central mechanism by which KMO inhibitors exert their biological effects. medkoo.com

The KMO enzyme is located on the outer mitochondrial membrane, a critical site for cellular metabolism and energy production. tocris.comrndsystems.com Its enzymatic action produces 3-HK, a compound that contributes to cellular damage by generating reactive oxygen species (ROS) like superoxide (B77818) and hydrogen peroxide, leading to oxidative stress and apoptosis. mdpi.com Furthermore, 3-HK is a precursor to quinolinic acid, an agonist of the N-methyl-D-aspartate (NMDA) receptor, which can cause excitotoxicity and neuronal cell death. selleckchem.comnih.gov

By inhibiting KMO at the outer mitochondrial membrane, this compound prevents the conversion of L-kynurenine to 3-HK. tocris.com This action directly reduces the intracellular production of these toxic metabolites. The primary mechanistic benefit at the cellular level is the protection against mitochondrial dysfunction, oxidative stress, and excitotoxic damage, which are implicated in the pathology of numerous neurodegenerative and inflammatory disorders. apexbt.commdpi.com

Enzyme Inhibition Mechanism Studies

The development of KMO inhibitors like this compound has led to detailed studies of their mechanisms of action, with a strong focus on achieving potent and selective reversible inhibition.

The predominant mechanism for advanced KMO inhibitors is reversible, competitive inhibition. In this model, the inhibitor molecule competes with the endogenous substrate, L-kynurenine, for binding to the enzyme's active site. medchemexpress.comnih.gov The inhibitor's affinity for the active site prevents the substrate from binding, thereby blocking the enzymatic reaction. Because this binding is non-covalent, its effect can be overcome by increasing the concentration of the substrate.

Crystallographic studies of inhibitors like UPF 648 bound to KMO reveal that these molecules bind in the active site, close to the essential flavin adenine (B156593) dinucleotide (FAD) cofactor, physically obstructing the substrate-binding pocket. tocris.comnih.gov This validates the competitive inhibition model. The potency of these inhibitors is often quantified by their half-maximal inhibitory concentration (IC₅₀), with lower values indicating greater potency. While specific data for this compound is not publicly available, the potencies of other well-characterized KMO inhibitors provide context for this class of compounds.

Table 1: IC₅₀ Values of Selected Reversible KMO Inhibitors

| Compound Name | IC₅₀ (nM) | Inhibition Type | Target Species |

| GSK180 | ~6 | Competitive | Human |

| UPF 648 | 20 | Not specified | Not specified |

| Ro 61-8048 | 37 | Competitive | Not specified |

This table presents data for illustrative KMO inhibitors to provide context for the target compound class. Data sourced from multiple references. selleckchem.comtocris.commedchemexpress.comnih.govtocris.commerckmillipore.com

While competitive inhibition is the most studied, other forms of reversible inhibition, such as non-competitive (where the inhibitor binds to an allosteric site, not the active site) and uncompetitive (where the inhibitor binds only to the enzyme-substrate complex), are also theoretically possible but are less commonly the primary mechanism for this specific class of inhibitors.

Irreversible inhibition involves the formation of a stable, often covalent, bond between the inhibitor and the enzyme, permanently deactivating it. adooq.com This mechanism can lead to a longer duration of action but also carries a higher risk of toxicity and off-target effects, as the enzyme cannot be regenerated.

In the context of modern drug design for KMO, the focus has shifted away from irreversible mechanisms towards developing highly selective and potent reversible inhibitors. tocris.comadooq.com The rationale is to achieve a more controlled pharmacological effect and a better safety profile. While compounds could theoretically be designed to act as irreversible inhibitors of KMO by covalently bonding to a critical amino acid residue within the active site, the current therapeutic strategy for which compounds like this compound are being investigated prioritizes reversible modes of action. nih.gov

Future Directions and Emerging Research Avenues for 2 4 Carbamoylphenyl Acetic Acid

Exploration of Novel Synthetic Pathways

The efficiency and versatility of synthetic routes are paramount for the extensive study and application of a chemical compound. While traditional methods for synthesizing phenylacetic acid derivatives exist, future research will likely focus on developing more innovative and sustainable pathways to 2-(4-Carbamoylphenyl)acetic acid.

One promising area is the advancement of catalytic carbonylation reactions. For instance, an improved method for the synthesis of phenylacetic acid derivatives has been demonstrated through the palladium-catalyzed carbonylation of benzyl (B1604629) chloride derivatives. researchgate.net This approach, which can achieve high yields under relatively mild conditions, could be adapted for the synthesis of this compound, potentially offering a more efficient and atom-economical alternative to existing methods. researchgate.net Research could focus on optimizing catalyst systems, reaction conditions, and substrate scope to specifically tailor this method for the target compound.

Another avenue of exploration lies in multi-step synthetic strategies that allow for the construction of complex phenylacetic acid derivatives. mdpi.com By developing a robust multi-step synthesis, researchers can not only produce this compound but also create a platform for generating a library of related analogs with diverse functional groups. mdpi.com This would be invaluable for structure-activity relationship studies. The development of a convenient and efficient route for preparing related benzofuran (B130515) derivatives, starting from commercially available materials, highlights the potential for creating novel and efficient synthetic schemes. researchgate.net

The table below outlines a conceptual comparison of a traditional versus a potential novel synthetic pathway for phenylacetic acid derivatives, highlighting the areas for improvement that future research on this compound could address.

| Feature | Traditional Pathway (e.g., Grignard-based) | Novel Pathway (e.g., Pd-catalyzed Carbonylation) |

| Starting Materials | Often requires multi-step preparation of precursors. | Potentially utilizes more readily available starting materials. researchgate.net |

| Reaction Conditions | May involve harsh reagents and extreme temperatures. | Milder reaction conditions, improving safety and sustainability. researchgate.net |

| Yield | Can be variable and lower for complex derivatives. | High yields have been reported for similar compounds. researchgate.net |

| Scalability | May present challenges for large-scale production. | Potentially more amenable to industrial scale-up. |

Advanced Computational Modeling for Structure-Activity Relationships

The interplay between a molecule's three-dimensional structure and its biological activity is a cornerstone of modern drug discovery and materials science. Advanced computational modeling presents a powerful tool to elucidate these structure-activity relationships (SAR) for this compound without the immediate need for extensive and costly experimental screening.

Future research should leverage techniques like Density Functional Theory (DFT) and molecular dynamics (MD) simulations. These methods can provide deep insights into the electronic properties, molecular geometry, and conformational dynamics of this compound. researchgate.net For instance, a comprehensive computational study on N-phenylacetamide derivatives as corrosion inhibitors utilized DFT and MD to understand their adsorption energies and interaction mechanisms at a molecular level. researchgate.net A similar approach could predict the binding affinity of this compound to various biological targets.

Quantitative Structure-Activity Relationship (QSAR) studies will also be crucial. By developing QSAR models, researchers can correlate physicochemical properties (descriptors) of a series of this compound analogs with their biological activities. unej.ac.id A study on ferulic acid derivatives successfully developed a QSAR model that could predict anticancer activity with high accuracy. unej.ac.id This approach could guide the rational design of more potent and selective derivatives of this compound for specific applications.

The following table illustrates the types of computational data that could be generated for this compound and its analogs to build robust SAR models.

| Computational Method | Predicted Property | Potential Application |

| Density Functional Theory (DFT) | HOMO-LUMO energy gap, electrostatic potential, bond lengths/angles. nih.gov | Predicting reactivity, stability, and potential interaction sites. nih.gov |

| Molecular Dynamics (MD) | Binding free energy, conformational changes, interaction with solvent. researchgate.net | Understanding binding mechanisms to proteins or other materials. researchgate.net |

| QSAR Modeling | Predicted biological activity (e.g., IC50). unej.ac.id | Guiding the synthesis of new derivatives with improved properties. unej.ac.id |

Development of Specialized Analytical Techniques

As the exploration of this compound and its potential applications expands, the need for sensitive, selective, and robust analytical techniques for its detection and quantification will become increasingly important. Future research should focus on developing specialized methods capable of measuring the compound in complex matrices, such as biological fluids, environmental samples, or within material composites.

While standard techniques like HPLC and mass spectrometry are undoubtedly applicable, there is room for innovation. For example, the development of a purge-and-trap method using a needle-type extraction device coupled with a gas chromatography-barrier discharge ionization detector for the analysis of formic and acetic acids in aqueous samples demonstrates a move towards more sophisticated and sensitive detection methods. nih.gov Similar innovative approaches could be tailored for this compound, potentially enabling real-time monitoring or high-throughput screening.

The development of specific antibodies for use in immunoassays could also provide a highly selective and sensitive method for quantification. Furthermore, the synthesis of isotopically labeled standards, such as with ¹³C, would be invaluable for quantitative mass spectrometry-based assays, ensuring accuracy and precision.

The table below compares potential analytical techniques that could be developed or optimized for this compound.

| Analytical Technique | Principle | Potential Advantages for this compound |

| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity. | Robust, versatile, and can be coupled to various detectors (UV, MS). |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation followed by mass-based detection. | High sensitivity and selectivity, structural confirmation. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass detection. | May require derivatization to increase volatility. |

| Immunoassay (e.g., ELISA) | Antibody-based detection. | High specificity and potential for high-throughput applications. |

| Capillary Electrophoresis (CE) | Separation based on charge and size. | High separation efficiency and low sample consumption. |

Integration into Multidisciplinary Research Platforms

The true potential of a versatile molecule like this compound can be fully realized through its integration into multidisciplinary research platforms. Its unique chemical structure, featuring both a carboxylic acid and a carbamoyl (B1232498) group on a phenylacetic acid scaffold, makes it an attractive candidate for exploration in a wide range of scientific fields beyond its immediate chemical characterization.

In the realm of drug discovery , phenylacetic acid derivatives have already shown promise as agonists for peroxisome proliferator-activated receptors (hPPARs) and as histone deacetylase (HDAC) inhibitors. nih.govfrontiersin.org Future research could screen this compound and its analogs for activity against these and other therapeutic targets. The application of artificial intelligence (AI) in drug discovery, which can accelerate the identification of new drug candidates and predict their properties, will be a crucial component of this integration. mdpi.comnih.gov

In materials science , phenylacetic acid has been used as a precursor in the synthesis of single-molecule magnets. sigmaaldrich.com The specific functional groups of this compound could be exploited to create novel polymers, metal-organic frameworks (MOFs), or self-assembling systems with unique electronic, optical, or mechanical properties.

Furthermore, in biochemistry and biotechnology , the compound could be investigated as a tool to probe enzyme mechanisms or as a building block for creating novel bioconjugates. The study of how phenylacetic acid derivatives are metabolized can provide insights into biological pathways and potential toxicities. wikipedia.org For example, phenelzine (B1198762) is metabolized to phenylacetic acid. wikipedia.org

The following table provides a conceptual overview of how this compound could be integrated into various research platforms.

| Research Platform | Potential Role of this compound | Key Research Questions |

| Drug Discovery | Scaffold for novel therapeutics (e.g., anticancer, anti-inflammatory). nih.govfrontiersin.org | What are the primary biological targets? Can its efficacy and selectivity be optimized? |

| Materials Science | Monomer for functional polymers, ligand for novel materials. sigmaaldrich.com | What are the material properties (e.g., conductivity, porosity, luminescence)? |

| Biotechnology | Molecular probe, building block for bioconjugation. | Can it be used to label or track biological processes? |

| Agricultural Science | Potential herbicide or plant growth regulator. mt.gov | Does it exhibit selective activity against certain plant species? |

By pursuing these future directions, the scientific community can continue to unravel the properties and potential applications of this compound, paving the way for new discoveries and innovations across multiple disciplines.

常见问题

Q. What synthetic methodologies are effective for preparing 2-(4-Carbamoylphenyl)acetic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound typically involves regioselective functionalization of phenylacetic acid derivatives. For example, bromination in acetic acid (as seen in analogous compounds) can introduce substituents while preserving the carbamoyl group . Key steps include:

- Substrate Preparation : Start with 4-carbamoylphenylacetic acid or its precursors.

- Reagent Selection : Use controlled bromination or amidation agents (e.g., NH₃/urea for carbamoyl introduction).

- Condition Optimization : Adjust temperature (e.g., 0–50°C), solvent polarity (acetic acid or acetonitrile), and stoichiometry to minimize side products .

- Yield Improvement : Monitor reaction progress via TLC or HPLC. Purification via recrystallization or column chromatography enhances purity (>95%) .

Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., carbamoyl NH₂ at δ 6.5–7.5 ppm) and confirms regiochemistry .

- X-ray Crystallography : Resolves molecular geometry (e.g., dihedral angles between phenyl and acetic acid groups, typically 68–78°) and hydrogen-bonding networks (e.g., R₂²(8) motifs) .

- HPLC-MS : Quantifies purity (>99%) and detects trace impurities using reverse-phase C18 columns and ESI ionization .

Advanced Research Questions

Q. How do electronic effects of substituents influence reactivity and regioselectivity in derivatization reactions?

Methodological Answer: The carbamoyl group (-CONH₂) is electron-withdrawing, directing electrophilic substitution to the para position. Computational studies (DFT) reveal:

- Charge Distribution : Carbamoyl groups reduce electron density on the phenyl ring, favoring nucleophilic attack at meta/para positions .

- Steric Effects : Bulky substituents (e.g., bromine) increase torsional strain, altering reaction pathways (e.g., SN2 vs. SN1 mechanisms) .

- Case Study : In bromination, electron-withdrawing groups (e.g., -Br) widen C-C-C angles (121.5° vs. 118° for -OMe), impacting crystal packing .

Q. What strategies resolve contradictions in reported crystallographic data for derivatives?

Methodological Answer:

- Data Validation : Use statistical tests (e.g., Rint < 0.05) to exclude outliers. Tools like PLATON check for missed symmetry or twinning .

- Cross-Validation : Compare with computational models (Mercury CSD) to verify hydrogen-bond distances (O-H⋯O: 2.6–2.8 Å) .

- Multi-Technique Approach : Pair XRD with IR spectroscopy to confirm functional group orientations .

Q. How can computational modeling predict hydrogen-bonding patterns and supramolecular assembly?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate intermolecular interactions (e.g., dimerization energy ~25 kJ/mol) using force fields (OPLS-AA) .

- Quantum Mechanics (QM) : Calculate electrostatic potential surfaces to identify H-bond donors/acceptors (e.g., carbamoyl NH₂ as donors) .

- Graph-Set Analysis : Classify motifs (e.g., chains, rings) using software like Mercury. For example, zwitterionic forms may adopt R₂²(8) dimers .

Q. What experimental designs evaluate bioactivity (e.g., enzyme inhibition) of this compound?

Methodological Answer:

- Enzyme Assays : Use fluorescence-based kinetics (e.g., trypsin inhibition) with varying substrate concentrations (0.1–10 mM) to calculate IC₅₀ .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) between the compound and target proteins (e.g., carbonic anhydrase) .

- Structural Modifications : Introduce fluorinated analogs to enhance binding via halogen bonds (e.g., C-F⋯O interactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。